Cas no 2248401-86-5 (tert-butyl 7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-2-carboxylate)

Tert-butyl 7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate is a fluorinated pyrazolopyrimidine derivative with potential applications in pharmaceutical and agrochemical research. The difluoromethyl group enhances metabolic stability and lipophilicity, while the tert-butyl ester moiety offers synthetic versatility for further derivatization. This compound’s rigid heterocyclic core contributes to its utility as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors or bioactive intermediates. Its well-defined structure and functional groups make it suitable for structure-activity relationship (SAR) studies. The presence of fluorine atoms may also improve binding affinity and bioavailability, making it a valuable intermediate for drug discovery programs.
tert-butyl 7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-2-carboxylate structure
2248401-86-5 structure
Product Name:tert-butyl 7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-2-carboxylate
CAS No:2248401-86-5
MF:C13H19F2N3O2
MW:287.305670022964
CID:5247649
PubChem ID:165728601
Update Time:2025-08-03

tert-butyl 7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-(difluoromethyl)-4,5,6,7-tetrahydro-5-methyl-, 1,1-dimethylethyl ester
    • tert-butyl 7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-2-carboxylate
    • Inchi: 1S/C13H19F2N3O2/c1-7-5-9(11(14)15)18-10(16-7)6-8(17-18)12(19)20-13(2,3)4/h6-7,9,11,16H,5H2,1-4H3
    • InChI Key: VGODOTCNMHWARP-UHFFFAOYSA-N
    • SMILES: C12=CC(C(OC(C)(C)C)=O)=NN1C(C(F)F)CC(C)N2

tert-butyl 7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-259479-1g
tert-butyl 7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
2248401-86-5
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$956.0 2023-09-14
Enamine
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tert-butyl 7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
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tert-butyl 7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
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tert-butyl 7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
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Enamine
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tert-butyl 7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
2248401-86-5 95%
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tert-butyl 7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-2-carboxylate Related Literature

Additional information on tert-butyl 7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-2-carboxylate

Research Brief on tert-butyl 7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 2248401-86-5)

The compound tert-butyl 7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 2248401-86-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential.

Recent studies have highlighted the role of this pyrazolo[1,5-a]pyrimidine derivative as a versatile scaffold in the design of kinase inhibitors. The difluoromethyl group at the 7-position and the tert-butyl carboxylate moiety at the 2-position are critical for its binding affinity and selectivity towards specific kinase targets. Computational docking studies suggest that this compound exhibits a high binding affinity for certain oncogenic kinases, making it a promising candidate for anticancer drug development.

In vitro and in vivo studies have demonstrated that tert-butyl 7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate exhibits potent inhibitory activity against a range of cancer cell lines, including those resistant to conventional therapies. Mechanistic studies indicate that the compound induces apoptosis and cell cycle arrest, likely through the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK.

Furthermore, the compound's pharmacokinetic profile has been evaluated in preclinical models, revealing favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its metabolic stability and low toxicity profile suggest that it could be a viable lead compound for further optimization and clinical development.

Ongoing research is exploring the potential of this compound in combination therapies, particularly with immune checkpoint inhibitors, to enhance its anticancer efficacy. Preliminary data from these studies are encouraging, indicating synergistic effects that could lead to improved patient outcomes in hard-to-treat cancers.

In conclusion, tert-butyl 7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate represents a promising chemical entity with significant therapeutic potential. Its unique structural features and robust biological activity make it a valuable candidate for further investigation in the context of targeted cancer therapies. Future studies should focus on optimizing its pharmacological properties and evaluating its efficacy in clinical trials.

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